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Introduction
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-

competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its mechanism of

action involves blocking the ion channel of the NMDA receptor in a use-dependent manner,

thereby preventing the influx of Ca2+ that is critical for the induction of many forms of synaptic

plasticity, including long-term potentiation (LTP).[2][3] LTP is a cellular correlate of learning and

memory, and its inhibition by Dizocilpine has made it an invaluable tool for studying the

molecular mechanisms underlying these cognitive processes.[3][4] These application notes

provide detailed protocols for the use of (-)-Dizocilpine maleate in both in vitro and in vivo LTP

studies.

Mechanism of Action
Dizocilpine binds to a site within the pore of the NMDA receptor's ion channel, physically

obstructing the flow of ions.[2] This action is "use-dependent," meaning the channel must be

opened by the binding of glutamate and a co-agonist (like glycine or D-serine) before

Dizocilpine can access its binding site.[3] By preventing Ca2+ influx, Dizocilpine effectively

decouples synaptic activity from the downstream signaling cascades required for the induction

of LTP.[5]
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Data Presentation
Quantitative Data for (-)-Dizocilpine Maleate in LTP
Studies

Parameter
In Vitro
(Hippocampal
Slices)

In Vivo (Rodent
Models)

Reference(s)

Effective

Concentration

5 - 50 µM for

significant LTP

inhibition.

0.1 - 1.0 mg/kg

(intraperitoneal

injection) for LTP

blockade.

[6][7]

IC50 for LTP Blockade

~0.13 µM (with

prolonged pre-

incubation of >6

hours).

Not typically

determined in this

manner.

[8]

Maximal Inhibition

~50% inhibition of LTP

has been reported in

the 5-50 µM range.

Complete blockade of

LTP induction has

been observed.

[6][7]

Pre-incubation Time
At least 20-30 minutes

before LTP induction.

Typically administered

20-30 minutes prior to

LTP induction.

[6]

Washout

Due to its binding site

within the channel,

washout is very slow.

Effects can be long-

lasting.
[9]

Experimental Protocols
In Vitro Long-Term Potentiation in Hippocampal Slices
This protocol describes the induction of LTP in the CA1 region of acute hippocampal slices and

its blockade by (-)-Dizocilpine maleate.

1. Preparation of Artificial Cerebrospinal Fluid (aCSF)
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Standard Recording aCSF (in mM): 119 NaCl, 2.5 KCl, 1.0 NaH2PO4, 26.2 NaHCO3, 11

Glucose, 2.5 CaCl2, 1.3 MgSO4.

Prepare a 10x stock solution of salts without CaCl2 and MgSO4. On the day of the

experiment, dilute the stock and add fresh glucose, CaCl2, and MgSO4.

Continuously bubble the aCSF with carbogen (95% O2 / 5% CO2) for at least 30 minutes

before use and throughout the experiment to maintain pH and oxygenation.

2. Hippocampal Slice Preparation

Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform decapitation.

Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.

Isolate the hippocampi and prepare 400 µm transverse slices using a vibratome.

Transfer the slices to an interface or submerged holding chamber with carbogenated aCSF

at 32-34°C for at least 1 hour to recover.

3. Electrophysiological Recording

Transfer a single slice to the recording chamber, continuously perfused with carbogenated

aCSF at 30-32°C.

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in

the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials

(fEPSPs).

Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs and establish a stable baseline

recording for at least 20 minutes.

4. Application of (-)-Dizocilpine Maleate

Prepare a stock solution of (-)-Dizocilpine maleate in water or DMSO.

For the experimental group, switch the perfusion to aCSF containing the desired final

concentration of Dizocilpine (e.g., 10 µM).
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Allow the slice to incubate in the Dizocilpine-containing aCSF for at least 20-30 minutes

before inducing LTP. For the control group, continue perfusion with standard aCSF.

5. LTP Induction and Recording

Induce LTP using a high-frequency stimulation (HFS) protocol, such as one train of 100 Hz

for 1 second.[6]

Immediately following the HFS, resume baseline stimulation (0.05 Hz) and record the fEPSP

slope for at least 60 minutes to observe the potentiation.

In control slices, a significant increase in the fEPSP slope should be observed, indicative of

LTP. In Dizocilpine-treated slices, the induction of LTP will be blocked.

In Vivo Long-Term Potentiation in the Anesthetized Rat
This protocol outlines the general steps for assessing the effect of systemically administered

Dizocilpine on LTP in the perforant path of an anesthetized rat.[7]

1. Animal Preparation and Surgery

Anesthetize a rat (e.g., with urethane) and mount it in a stereotaxic frame.

Maintain body temperature with a heating pad.

Perform a craniotomy to expose the skull over the hippocampus.

Lower a stimulating electrode into the perforant path and a recording electrode into the

dentate gyrus based on stereotaxic coordinates.

2. Drug Administration

Dissolve (-)-Dizocilpine maleate in sterile saline.

Administer Dizocilpine via intraperitoneal (i.p.) injection at a dose of 0.1-1.0 mg/kg.[7] For

control animals, administer an equivalent volume of saline.
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Allow 20-30 minutes for the drug to take effect before commencing the LTP induction

protocol.

3. Electrophysiology and LTP Induction

Establish a stable baseline of evoked field potentials in the dentate gyrus by stimulating the

perforant path.

After the baseline period, deliver a high-frequency tetanus to induce LTP.

Continue to record evoked potentials for at least 1-2 hours post-tetanus to monitor for

potentiation.

Animals treated with Dizocilpine are expected to show a significant reduction or complete

blockade of LTP induction compared to saline-treated controls.[7][10]
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Caption: NMDA receptor-dependent LTP signaling pathway and the inhibitory action of (-)-

Dizocilpine (MK-801).
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Caption: Experimental workflow for an in vitro LTP study using (-)-Dizocilpine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. D1/5 receptor-mediated enhancement of LTP requires PKA, Src family kinases, and
NR2B-containing NMDARs - PMC [pmc.ncbi.nlm.nih.gov]

2. NMDA receptor - Wikipedia [en.wikipedia.org]

3. researchgate.net [researchgate.net]

4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating
learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

5. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression
(LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-
induced potentiation in the perforant path of the unanesthetized rat - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and
on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC
[pmc.ncbi.nlm.nih.gov]

9. Acute and long-term effects of MK-801 on direct cortical input evoked homosynaptic and
heterosynaptic plasticity in the CA1 region of the female rat - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com
[multichannelsystems.com]

To cite this document: BenchChem. [Application Notes and Protocols for (-)-Dizocilpine
Maleate in Long-Term Potentiation Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8050810#dizocilpine-maleate-protocol-for-long-term-
potentiation-studies]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8050810?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2578828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2578828/
https://en.wikipedia.org/wiki/NMDA_receptor
https://www.researchgate.net/figure/Signaling-pathways-for-NMDA-receptor-dependent-LTP-in-the-ACC-Neural-activity-releases_fig1_51532732
https://pmc.ncbi.nlm.nih.gov/articles/PMC5006437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5006437/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3367554/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3367554/
https://www.researchgate.net/publication/267765058_Rolipram_potentiates_NMDA-dependent_LTP_and_prevents_LTP_deficit_mediated_by_MK-801_in_rat_hippocampal_slice
https://pubmed.ncbi.nlm.nih.gov/2204470/
https://pubmed.ncbi.nlm.nih.gov/2204470/
https://pubmed.ncbi.nlm.nih.gov/2204470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1909336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1909336/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1909336/
https://pubmed.ncbi.nlm.nih.gov/18001284/
https://pubmed.ncbi.nlm.nih.gov/18001284/
https://pubmed.ncbi.nlm.nih.gov/18001284/
https://www.multichannelsystems.com/applications/ltp-experiments-acute-hippocampus-slices
https://www.multichannelsystems.com/applications/ltp-experiments-acute-hippocampus-slices
https://www.benchchem.com/product/b8050810#dizocilpine-maleate-protocol-for-long-term-potentiation-studies
https://www.benchchem.com/product/b8050810#dizocilpine-maleate-protocol-for-long-term-potentiation-studies
https://www.benchchem.com/product/b8050810#dizocilpine-maleate-protocol-for-long-term-potentiation-studies
https://www.benchchem.com/product/b8050810#dizocilpine-maleate-protocol-for-long-term-potentiation-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8050810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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